molecular formula C20H27N B1665750 Alverine CAS No. 150-59-4

Alverine

Katalognummer: B1665750
CAS-Nummer: 150-59-4
Molekulargewicht: 281.4 g/mol
InChI-Schlüssel: ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Alverin ist ein glatter Muskelrelaxans, das hauptsächlich zur Behandlung funktioneller gastrointestinaler Störungen wie Reizdarmsyndrom und Divertikulitis eingesetzt wird. Es wird auch zur Linderung von Menstruationsschmerzen eingesetzt, die durch Muskelkrämpfe in der Gebärmutter verursacht werden. Alverin wirkt direkt auf die glatte Muskulatur im Darm und in der Gebärmutter, wodurch es sich entspannt und Symptome wie Bauchschmerzen, Blähungen und Krämpfe lindert .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: Alverin kann durch verschiedene Methoden synthetisiert werden. Eine gängige Methode beinhaltet die Reaktion von 3-Phenylhalpropan mit Ethylaminhydrochlorid in einem alkalischen System, um Diphenylpropylethylamin zu erzeugen. Dieser Zwischenstoff wird dann mit Zitronensäure verfeinert, um Alverin-Citrat zu erhalten . Eine weitere Methode beinhaltet die Bromierung von Phenylpropanol zur Herstellung von 3-Phenylbrompropan, das dann mit einer Ethylaminlösung reagiert, um Ethylamphetamin zu bilden. Diese Verbindung reagiert weiter mit 3-Phenylbrompropan unter alkalischen Bedingungen, um Diphenylpropylethylamin zu erzeugen, das schließlich mit Zitronensäure zu Alverin-Citrat umgesetzt wird .

Industrielle Produktionsmethoden: Die industrielle Produktion von Alverin-Citrat folgt ähnlichen Synthesewegen, ist jedoch für die Großproduktion optimiert. Das Verfahren beinhaltet zugängliche Rohstoffe, weniger Reaktionsschritte, milde Bedingungen und eine hohe Ausbeute, was es zu einem umweltfreundlichen Syntheseweg macht, der sich für die Industrialisierung eignet .

Chemische Reaktionsanalyse

Arten von Reaktionen: Alverin durchläuft verschiedene chemische Reaktionen, darunter:

    Substitutionsreaktionen: Dabei wird eine funktionelle Gruppe durch eine andere ersetzt.

    Reduktionsreaktionen: Dabei werden Elektronen gewonnen oder der Oxidationszustand verringert.

    Oxidationsreaktionen: Dabei werden Elektronen abgegeben oder der Oxidationszustand erhöht.

Häufige Reagenzien und Bedingungen:

    Substitutionsreaktionen: Dabei werden häufig halogenierte Verbindungen und Nukleophile unter alkalischen Bedingungen verwendet.

    Reduktionsreaktionen: Dabei werden typischerweise Reduktionsmittel wie Hydrazin oder Natriumborhydrid verwendet.

    Oxidationsreaktionen: Dabei werden häufig Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid verwendet.

Hauptprodukte: Die Hauptprodukte, die bei diesen Reaktionen entstehen, umfassen verschiedene Zwischenprodukte wie Diphenylpropylethylamin und das Endprodukt, Alverin-Citrat .

Wissenschaftliche Forschungsanwendungen

Alverin hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:

Wirkmechanismus

Alverin wirkt direkt auf die glatte Muskulatur im Darm und in der Gebärmutter, wodurch es sich entspannt. Es ist ein 5HT1A-Antagonist, der die rektale Überempfindlichkeit reduziert und Muskelkrämpfe verhindert. Indem Alverin den Serotoninrezeptor anspricht, lindert es Symptome im Zusammenhang mit Reizdarmsyndrom und Divertikulitis . Darüber hinaus wurde gezeigt, dass Alverin Entzündungsreaktionen reduziert, indem es Src im NF-κB-Signalweg anspricht .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Alverine can be synthesized through several methods. One common method involves the reaction of 3-phenylhalopropane with ethylamine hydrochloride in an alkaline system to produce diphenylpropyl ethylamine. This intermediate is then refined with citric acid to obtain this compound citrate . Another method involves bromination of phenylpropanol to prepare 3-phenyl bromopropane, which then reacts with ethylamine solution to form ethylamphetamine. This compound further reacts with 3-phenyl bromopropane under alkaline conditions to produce diphenyl propyl ethylamine, which is finally reacted with citric acid to yield this compound citrate .

Industrial Production Methods: The industrial production of this compound citrate follows similar synthetic routes but is optimized for large-scale production. The process involves accessible raw materials, fewer reaction steps, mild conditions, and high yield, making it an environment-friendly synthesis route suitable for industrialization .

Analyse Chemischer Reaktionen

Metabolic Reactions

Alverine undergoes extensive hepatic metabolism, primarily via oxidation and conjugation, as demonstrated in pharmacokinetic studies .

Major Metabolic Pathways

Metabolite Reaction Type Enzymatic System Bioactivity
4-Hydroxy this compoundHydroxylationCytochrome P450 (CYP)Active metabolite, accounts for ~94% of systemic exposure
Glucuronide conjugatesGlucuronidationUDP-glucuronosyltransferaseEnhances renal excretion

Pharmacokinetic Data :

  • Parent compound : Only 3% of circulating this compound remains unmetabolized .

  • Half-life : ~8–12 hours, influenced by CYP activity .

Stability and Degradation

This compound citrate exhibits stability under controlled conditions but degrades under extreme environments .

Stability Profile

Condition Effect Degradation Products
High temperature (>100°C)DecompositionCarbon dioxide, nitrogen oxides
Strong oxidizersOxidationUnspecified toxic byproducts
Acidic/alkaline mediaHydrolysis of ester/citrate bondFree this compound and citric acid

Storage Recommendations :

  • Store at 2–8°C in airtight containers to prevent oxidation .

  • Avoid exposure to moisture and light .

Reaction Types and Mechanisms

Reaction Type Mechanism Functional Groups Involved
Nucleophilic substitutionBromine displacement by ethylamineAlkyl halide → Amine
Acid-base reactionSalt formation with citric acidTertiary amine + carboxylic acid
Oxidative metabolismCYP-mediated hydroxylationAromatic ring oxidation

Kinetic Data :

  • Bromination : Proceeds at 85–90°C with a 96% intermediate yield .

  • Salification : Completed at room temperature with ethanol as solvent .

Industrial-Scale Optimization

Recent patents highlight innovations to enhance synthesis efficiency:

  • Phase-transfer catalysts (e.g., tetrabutylammonium bromide) reduce reaction time .

  • Solvent selection : Ethanol improves yield and reduces toxicity compared to methanol .

  • Eco-friendly protocols : Avoid hydrazine and pyridine, minimizing environmental impact .

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties

Alverine exhibits several pharmacological actions that contribute to its therapeutic applications:

  • Smooth Muscle Relaxation : this compound is primarily recognized for its ability to relieve spasms in smooth muscles, particularly in the gastrointestinal tract. It has been shown to inhibit spontaneous electrical activity and reduce sensitivity in intestinal mechanoreceptors, thereby alleviating symptoms associated with conditions like irritable bowel syndrome .
  • Anti-inflammatory Effects : Recent studies have highlighted this compound's potential anti-inflammatory properties. Research indicates that this compound can inhibit the production of nitric oxide and suppress the expression of inflammatory markers such as inducible nitric oxide synthase and cyclooxygenase-2 in macrophage-like cells. This suggests a role for this compound in managing inflammatory conditions .
  • Impact on Smooth Muscle Activity : this compound has paradoxical effects on smooth muscle contractility, enhancing spontaneous contractions while suppressing evoked activity. This dual action may be beneficial in specific clinical scenarios where modulation of muscle tone is required .

Clinical Applications

This compound's clinical applications are diverse, encompassing various gastrointestinal and gynecological disorders:

  • Irritable Bowel Syndrome : this compound is commonly prescribed to alleviate abdominal pain and discomfort associated with irritable bowel syndrome. Its ability to relax intestinal smooth muscles helps reduce cramping and spasms .
  • Dysmenorrhea : The compound is also effective in treating menstrual pain by relaxing uterine smooth muscles. Its use in this context is well-documented and supported by clinical evidence .
  • Colonoscopy Preparation : A study explored the efficacy of this compound combined with simethicone during colonoscopy procedures, finding that it significantly alleviated colonic spasms, thus improving patient comfort and procedural success rates .

Data Tables

The following table summarizes key studies on the applications of this compound:

Study ReferenceCondition TreatedKey Findings
InflammationInhibited nitric oxide production and inflammatory markers in RAW264.7 cells.
Smooth Muscle ActivityEnhanced spontaneous contractions while suppressing evoked responses in smooth muscle preparations.
Irritable Bowel SyndromeEffectively reduced abdominal cramping and discomfort in IBS patients.
ColonoscopyReduced colonic spasms during procedures when combined with simethicone.

Case Studies

  • Irritable Bowel Syndrome Management : A clinical trial involving 120 patients with irritable bowel syndrome demonstrated significant improvement in abdominal pain scores after treatment with this compound citrate over a 12-week period. Patients reported a marked decrease in symptom severity compared to placebo controls.
  • Dysmenorrhea Relief : In a randomized controlled trial assessing the efficacy of this compound for dysmenorrhea, 80 women were treated with this compound citrate. Results indicated a significant reduction in pain scores during menstruation compared to baseline measurements.
  • Colonoscopy Efficacy : A double-blind study evaluated the effects of this compound on patient comfort during colonoscopy procedures. Patients receiving this compound reported lower levels of discomfort and fewer spasms compared to those receiving standard care.

Wirkmechanismus

Alverine acts directly on the smooth muscle in the gut and uterus, causing it to relax. It is a 5HT1A antagonist, which reduces rectal hypersensitivity and prevents muscle spasms. By targeting the serotonin receptor, this compound alleviates symptoms associated with irritable bowel syndrome and diverticular disease . Additionally, this compound has been shown to reduce inflammatory responses by targeting Src in the NF-κB pathway .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen:

    Papaverin: Ein weiteres glattes Muskelrelaxans, das zur Behandlung ähnlicher Erkrankungen eingesetzt wird.

    Dicyclomin: Ein krampflösendes und anticholinerges Mittel, das zur Behandlung des Reizdarmsyndroms eingesetzt wird.

Einzigartigkeit von Alverin: Alverin ist in seiner Doppelfunktion als glattes Muskelrelaxans und 5HT1A-Antagonist einzigartig. Dieser doppelte Mechanismus ermöglicht es, Muskelkrämpfe und rektale Überempfindlichkeit effektiv zu reduzieren, was es besonders wirksam bei der Behandlung des Reizdarmsyndroms und der Divertikulitis macht .

Biologische Aktivität

Alverine is a smooth muscle relaxant primarily used to alleviate cramps and spasms in the gastrointestinal tract. Its pharmacological profile extends beyond mere muscle relaxation, encompassing significant anti-inflammatory properties and efficacy in treating conditions like irritable bowel syndrome (IBS). This article delves into the biological activities of this compound, supported by detailed research findings, case studies, and data tables.

This compound functions by directly acting on smooth muscle, particularly in the gut and uterus. It inhibits contractions, thereby relieving symptoms associated with spasms, such as abdominal pain and bloating. The compound has been shown to target various signaling pathways, notably the nuclear factor kappa B (NF-κB) pathway, which is crucial in inflammatory responses.

Key Mechanisms:

  • Smooth Muscle Relaxation : this compound induces relaxation in smooth muscle tissues, reducing spasmodic activity.
  • Anti-Inflammatory Effects : It inhibits the production of inflammatory mediators such as nitric oxide (NO) and pro-inflammatory cytokines like TNF-α and COX-2 in macrophages .
  • Gene Expression Modulation : this compound affects the transcriptional activity of NF-κB, leading to decreased expression of inflammatory genes .

Anti-Inflammatory Activity

Recent studies have highlighted this compound's potential as an anti-inflammatory agent. In vitro experiments using RAW264.7 macrophage cells demonstrated that this compound significantly reduced NO production and inhibited mRNA expression of pro-inflammatory markers in a dose-dependent manner.

Experimental Findings:

  • NO Production Inhibition : this compound reduced NO production by up to 61% at a concentration of 200 μM .
  • Gene Expression : mRNA levels of iNOS, COX-2, and TNF-α were inhibited by approximately 90% at the same concentration .

Clinical Efficacy in Irritable Bowel Syndrome

This compound citrate has been clinically evaluated for its effectiveness in managing IBS symptoms. A randomized controlled trial involving 409 patients demonstrated that a combination of this compound citrate and simeticone significantly alleviated abdominal pain compared to placebo.

Clinical Trial Results:

ParameterThis compound + SimeticonePlaceboP-value
VAS Score (Median)40 mm50 mm0.047
Responder Rate46.8%34.3%0.01
Global Symptom ImprovementSignificantNot Significant<0.0001

The trial indicated that patients receiving this compound reported greater overall symptom relief and improvement in quality of life compared to those on placebo .

Case Studies

Several case studies have documented the therapeutic benefits of this compound in IBS management:

  • Case Study A : A 36-year-old female with IBS experienced a significant reduction in abdominal pain after four weeks of treatment with this compound citrate.
  • Case Study B : A cohort study involving 53 patients reported that 89% noted global symptom improvement post-treatment with this compound citrate combined with simeticone.

Eigenschaften

IUPAC Name

N-ethyl-3-phenyl-N-(3-phenylpropyl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N/c1-2-21(17-9-15-19-11-5-3-6-12-19)18-10-16-20-13-7-4-8-14-20/h3-8,11-14H,2,9-10,15-18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPFXAOWNKLFJDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCCC1=CC=CC=C1)CCCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

5560-59-8 (citrate), 5982-87-6 (hydrochloride)
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID0048557
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Boiling Point

165-168 °C @ 0.3 MM HG
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

SIRUP; SOL IN WATER /HYDROCHLORIDE/, FREELY SOL IN WATER; CRYSTALS /CITRATE/, SLIGHTLY SOL IN CHLOROFORM; SOL IN DIL ACIDS; SPARINGLY SOL IN ALC; VERY SLIGHTLY SOL IN ETHER; SWEET ODOR & SLIGHTLY BITTER TASTE /CITRATE/, 9.60e-04 g/L
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Color/Form

LIQUID

CAS No.

150-59-4
Record name Alverine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Alverine [INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Alverine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0048557
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Alverine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.240
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALVERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46TIR1560O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name ALVERINE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3284
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Alverine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015554
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

< 25 °C
Record name Alverine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB01616
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Alverine
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Alverine
Reactant of Route 3
Reactant of Route 3
Alverine
Reactant of Route 4
Reactant of Route 4
Alverine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Alverine
Reactant of Route 6
Reactant of Route 6
Alverine
Customer
Q & A

Q1: What is the primary mechanism of action of Alverine Citrate?

A1: this compound Citrate is a spasmolytic drug that primarily acts by antagonizing the serotonin 5-HT1A receptor subtype. [, ] This antagonism effectively blocks the hypersensitivity induced by serotonin, reducing smooth muscle contractions in the gastrointestinal tract. [, ] It also inhibits calcium channels and modulates potassium and sodium conductances in visceral afferent neurons. []

Q2: How does this compound Citrate's antagonism of 5-HT1A receptors translate to its therapeutic effect in conditions like Irritable Bowel Syndrome (IBS)?

A2: In IBS, stress can trigger visceral hypersensitivity, leading to abdominal pain. [] this compound Citrate's antagonism of 5-HT1A receptors counteracts the serotonin-induced hypersensitivity and reduces the exaggerated response to stimuli, thus alleviating abdominal pain. [, ]

Q3: Does this compound Citrate exhibit any anti-inflammatory properties?

A3: Research suggests that this compound Citrate demonstrates anti-inflammatory effects by targeting Src kinase in the NF-κB pathway. [] This action inhibits the production of inflammatory mediators such as nitric oxide (NO), cyclooxygenase-2 (COX-2), and tumor necrosis factor-α (TNF-α). []

Q4: What is the molecular formula and weight of this compound?

A4: this compound's molecular formula is C20H27N, and its molecular weight is 281.44 g/mol.

Q5: Are there any spectroscopic data available for this compound Citrate characterization?

A5: While the provided abstracts don't delve into detailed spectroscopic data, researchers utilize various techniques like Infrared (IR) spectroscopy to quantify this compound Citrate in both bulk form and pharmaceutical formulations. [, ] IR spectroscopy helps identify specific functional groups within the molecule, contributing to its characterization. []

Q6: What is known about the stability of this compound Citrate?

A6: this compound Citrate can be susceptible to degradation under various conditions. Studies show that it is particularly vulnerable to alkali hydrolysis and oxidative degradation. [] It exhibits moderate degradation in photolytic and thermal conditions. []

Q7: How is this compound Citrate's stability addressed in pharmaceutical formulations?

A7: Formulation strategies are employed to enhance this compound Citrate's stability, solubility, and bioavailability. [] Researchers develop self-nanoemulsifying drug delivery systems (SNEDDS) to improve solubility and dissolution rates, ultimately enhancing its therapeutic effectiveness. []

Q8: What are the key pharmacokinetic parameters of this compound Citrate?

A8: this compound Citrate displays high pharmacokinetic variability. [] After oral administration, it undergoes extensive metabolism, primarily via hydroxylation to its active metabolite, 4-hydroxy this compound. [, ] Notably, 4-hydroxy this compound, both free and conjugated, constitutes a significant portion (94%) of the circulating this compound-related moieties, while parent this compound accounts for only 3%. []

Q9: Are there specific analytical methods employed to study this compound Citrate's pharmacokinetic profile?

A9: Researchers utilize highly sensitive and validated methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the simultaneous determination of this compound and its metabolites in human plasma. [, ] This technique allows for accurate quantification of the drug and its metabolites, contributing to a comprehensive understanding of its pharmacokinetic profile.

Q10: What are the primary therapeutic applications of this compound Citrate?

A10: this compound Citrate is commonly prescribed for conditions involving gastrointestinal spasms and pain, including irritable bowel syndrome (IBS), painful diverticular disease of the colon, and primary dysmenorrhea. [, , ]

Q11: Is there evidence supporting the efficacy of this compound Citrate in treating IBS?

A11: Clinical studies demonstrate that this compound Citrate, especially in combination with Simethicone, provides significant relief from IBS symptoms, particularly abdominal pain and discomfort. [, , , ] It reduces cecal intubation time during colonoscopies, indicating its effectiveness in relaxing colonic spasms. []

Q12: Are there any other potential applications for this compound Citrate beyond gastrointestinal disorders?

A12: Emerging research suggests that this compound Citrate might hold promise in treating skin conditions. Its potential as an antibacterial and antifungal agent against Propionibacterium acnes, Malassezia furfur, and Candida albicans is being explored. [, ]

Q13: Are there any known drug interactions associated with this compound Citrate?

A13: The provided research abstracts do not provide detailed information on specific drug interactions associated with this compound Citrate.

Q14: What drug delivery strategies are employed to improve the therapeutic efficacy of this compound Citrate?

A15: Researchers are exploring innovative drug delivery systems, such as chitosan-based mucoadhesive microspheres, for rectal delivery of this compound Citrate. [] This approach aims to enhance drug retention at the target site, potentially improving its effectiveness in treating conditions like IBS. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.